![molecular formula C18H21N3O2 B5883326 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B5883326.png)
4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol, also known as PIPER, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. PIPER has been shown to have a broad range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol is not fully understood, but it has been shown to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. It has also been shown to inhibit the expression of COX-2, an enzyme that is involved in the production of inflammatory mediators. 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol has been shown to have a broad range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators and modulating the immune response. 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by modulating the expression of various neurotrophic factors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol in lab experiments is its broad range of biological activities. 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, which makes it a potential therapeutic agent for various diseases. However, one of the limitations of using 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol. One of the future directions is to study the potential therapeutic applications of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol in various diseases, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and cancer. Another future direction is to study the mechanism of action of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol in more detail to better understand its biological activities. Additionally, future studies could focus on improving the solubility of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol to make it more suitable for in vivo studies.
Synthesemethoden
The synthesis of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol involves the reaction of 4-nitrobenzaldehyde with benzylamine in the presence of sodium borohydride to form 4-(benzylamino)benzaldehyde. This intermediate is then reacted with 1,3-dihydroxybenzene in the presence of sodium cyanoborohydride to form 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol. The yield of this synthesis method is around 60%.
Wissenschaftliche Forschungsanwendungen
4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol has been studied as a potential therapeutic agent for Alzheimer's disease, Parkinson's disease, multiple sclerosis, and cancer.
Eigenschaften
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)iminomethyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-17-7-6-16(18(23)12-17)13-19-21-10-8-20(9-11-21)14-15-4-2-1-3-5-15/h1-7,12-13,22-23H,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLCFUANDRZZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Benzylpiperazin-1-yl)imino]methyl}benzene-1,3-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


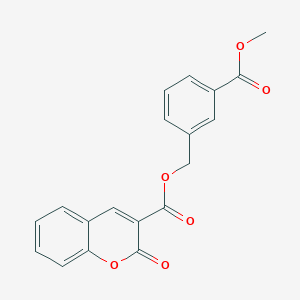
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5883255.png)
![ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5883261.png)
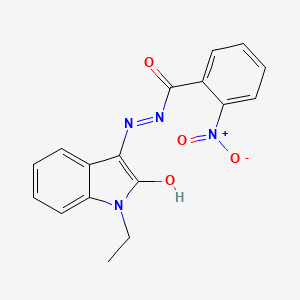
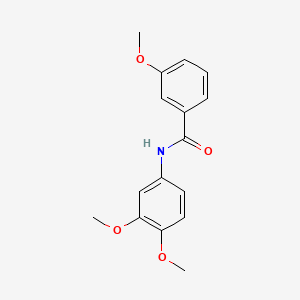
![2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5883271.png)
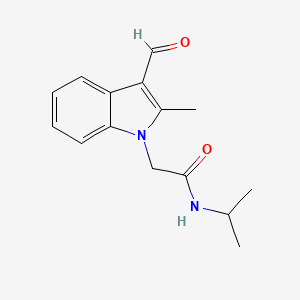
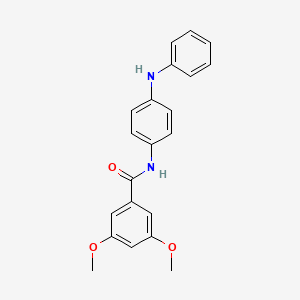
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5883289.png)
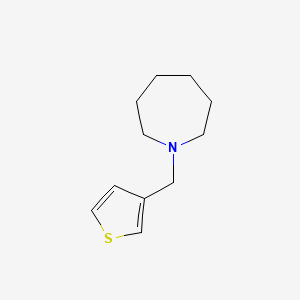
![1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)
![N-[3-(2-furoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5883319.png)
